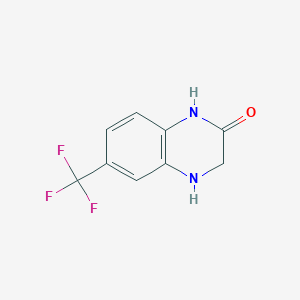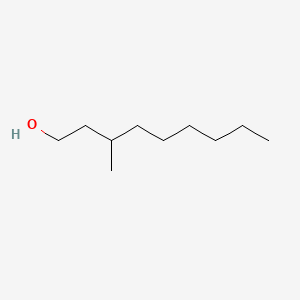
2-methylacridin-9-amine
概要
説明
2-Methylacridin-9-amine is a derivative of acridine, a heterocyclic compound containing nitrogen Acridine derivatives are known for their broad range of biological activities and industrial applications
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-methylacridin-9-amine typically involves the reaction of 6,9-dichloro-2-methoxyacridine with an appropriate amine in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) . This reaction yields the intermediate 9-aminoacridine, which can then be further modified to obtain this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of microwave-assisted reactions in acetonitrile with potassium carbonate and potassium iodide (KI) has been reported to enhance the efficiency and yield of the synthesis .
化学反応の分析
Types of Reactions: 2-Methylacridin-9-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the use of reducing agents to modify the acridine ring structure.
Substitution: Substitution reactions often involve the replacement of functional groups on the acridine ring, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Water radical cations in microdroplets.
Reduction: Common reducing agents like sodium borohydride (NaBH₄).
Substitution: Potassium carbonate (K₂CO₃) in DMF.
Major Products: The major products formed from these reactions include various substituted acridines and quaternary ammonium compounds .
科学的研究の応用
2-Methylacridin-9-amine has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-methylacridin-9-amine involves its interaction with biological targets such as DNA and enzymes. The planar ring structure of acridine derivatives allows them to intercalate into DNA, disrupting its function and inhibiting enzymes like topoisomerase . This intercalation can lead to the inhibition of DNA replication and transcription, making it effective against cancer cells .
類似化合物との比較
- 9-Carboxyacridine (CA)
- 9-Methylacridine (MA)
- 9-Aminoacridine (AA)
Comparison: 2-Methylacridin-9-amine is unique due to the presence of a methyl group at the 2-position, which can influence its chemical reactivity and biological activity. Compared to 9-carboxyacridine and 9-aminoacridine, this compound may exhibit different solubility and binding properties .
特性
IUPAC Name |
2-methylacridin-9-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-9-6-7-13-11(8-9)14(15)10-4-2-3-5-12(10)16-13/h2-8H,1H3,(H2,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRIRFIZTPHLEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=CC=CC=C3N=C2C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177607 | |
| Record name | Acridine, 9-amino-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23045-12-7 | |
| Record name | Acridine, 9-amino-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023045127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acridine, 9-amino-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Pyrimido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro-](/img/structure/B3049940.png)






![(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate;triphenylsulfanium](/img/structure/B3049954.png)
